molecular formula C14H13N2O2P B3031162 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid CAS No. 172753-91-2

1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid

Cat. No.: B3031162
CAS No.: 172753-91-2
M. Wt: 272.24 g/mol
InChI Key: BWJZHTJXOGNWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of solvents such as N,N-dimethylformamide (DMF) or sulfur .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: The compound’s imidazole moiety is known for its biological activity, making it a potential candidate for drug development.

    Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent, antifungal agent, and anticancer agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid is unique due to the presence of both the imidazole and phosphinic acid moieties. This combination imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-phenylphosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2O2P/c1-16-13-10-6-5-9-12(13)15-14(16)19(17,18)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJZHTJXOGNWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1P(=O)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353028
Record name 1-METHYL-1H-BENZO[D]IMIDAZOL-2-YL(PHENYL)PHOSPHINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172753-91-2
Record name 1-METHYL-1H-BENZO[D]IMIDAZOL-2-YL(PHENYL)PHOSPHINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid
Reactant of Route 2
1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid
Reactant of Route 3
1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid
Reactant of Route 4
1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid
Reactant of Route 5
1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid
Reactant of Route 6
1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.